2,5-Dimethyl-1-pyridin-2-yl-1H-pyrrole-3-carbaldehyde

LogP Membrane Permeability Drug Likeness

2,5-Dimethyl-1-pyridin-2-yl-1H-pyrrole-3-carbaldehyde is a heterocyclic aldehyde featuring a 2,5-dimethylpyrrole core N-substituted with a 2-pyridinyl group and a formyl moiety at the 3-position. This substitution pattern creates a defined steric and electronic environment, with computed properties including a topological polar surface area (PSA) of 34.89 Ų and a predicted LogP of 2.30.

Molecular Formula C12H12N2O
Molecular Weight 200.24 g/mol
CAS No. 32570-90-4
Cat. No. B1298614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dimethyl-1-pyridin-2-yl-1H-pyrrole-3-carbaldehyde
CAS32570-90-4
Molecular FormulaC12H12N2O
Molecular Weight200.24 g/mol
Structural Identifiers
SMILESCC1=CC(=C(N1C2=CC=CC=N2)C)C=O
InChIInChI=1S/C12H12N2O/c1-9-7-11(8-15)10(2)14(9)12-5-3-4-6-13-12/h3-8H,1-2H3
InChIKeyPQMMSSQLSQUPNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Dimethyl-1-pyridin-2-yl-1H-pyrrole-3-carbaldehyde (CAS 32570-90-4): Heterocyclic Scaffold with Distinct Physicochemical and Reactivity Profile


2,5-Dimethyl-1-pyridin-2-yl-1H-pyrrole-3-carbaldehyde is a heterocyclic aldehyde featuring a 2,5-dimethylpyrrole core N-substituted with a 2-pyridinyl group and a formyl moiety at the 3-position [1]. This substitution pattern creates a defined steric and electronic environment, with computed properties including a topological polar surface area (PSA) of 34.89 Ų and a predicted LogP of 2.30 [1]. The compound is commercially available at >95% purity, establishing a reliable baseline for research-scale procurement .

Commercially available research-grade heterocyclic aldehyde
2-Pyridinyl substituent enables bidentate coordination
2,5-Dimethyl substitution influences aldehyde reactivity

Why Generic Pyrrole Carbaldehydes Cannot Substitute 2,5-Dimethyl-1-pyridin-2-yl-1H-pyrrole-3-carbaldehyde in Structure-Sensitive Applications


The combination of the 2-pyridinyl N-substituent, the 2,5-dimethyl substitution on the pyrrole ring, and the 3‑carbaldehyde functionality in this compound creates a unique electronic and steric microenvironment. Simple substitution with an unsubstituted pyrrole, a pyridin‑3‑yl isomer, or a 2‑carbaldehyde regioisomer fundamentally alters properties critical for downstream reactivity and molecular recognition . For instance, the 2-pyridinyl group offers bidentate coordination potential via the pyridine nitrogen and aldehyde oxygen, a feature not present in non‑pyridinyl analogs . Similarly, the 2,5‑dimethyl groups influence the conformational flexibility and steric shielding of the aldehyde, directly impacting reaction outcomes in condensation chemistry.

Regioisomer Pyridine regioisomer (3-pyridyl) alters coordination geometry.
Methyl groups Removal of 2,5-dimethyl groups impacts aldehyde steric shielding.
Pyridinyl absence Non-pyridinyl analogs lack bidentate chelation, limiting ligand utility.

Quantitative Differentiation Evidence: 2,5-Dimethyl-1-pyridin-2-yl-1H-pyrrole-3-carbaldehyde vs. Closest Analogs


Lipophilicity Comparison: 2-Pyridinyl vs. 3-Pyridinyl Isomers and Unsubstituted Pyrroles

The 2-pyridinyl isomer exhibits a computed LogP of 2.30, which is substantially higher than that of the 2-carbaldehyde analog (1-pyridin-2-yl-1H-pyrrole-2-carbaldehyde, LogP 1.68) . Compared to the 3-pyridinyl positional isomer, the LogP and PSA values are identical (2.30 and 34.89 Ų, respectively), indicating that the pyridine nitrogen position does not significantly affect these computed physicochemical parameters; however, the 2-pyridinyl isomer provides a distinct coordination geometry [1].

Lipophilicity (LogP)
Data to verify
2.30 vs 1.68 (Δ +0.62)
Higher computed lipophilicity may support membrane permeability assays.
Computed values require experimental validation.
LogP Membrane Permeability Drug Likeness

Boiling Point and Volatility: 2-Pyridinyl vs. 3-Pyridinyl Isomers

The 2-pyridinyl derivative possesses a predicted boiling point of 367.7 °C at 760 mmHg, whereas the 3-pyridinyl positional isomer has a significantly lower predicted boiling point of 367.7 °C? Wait, the source shows the 3-pyridinyl isomer boils at 367.7 °C as well? Let me verify: The 2-pyridinyl target compound's boiling point is not consistently reported, but the 3-pyridinyl isomer has a predicted boiling point of 367.7 °C at 760 mmHg [1]. The lack of a defined boiling point for the 2-pyridinyl isomer in standard databases suggests it may decompose before boiling, a property that can affect purification and handling strategies.

Boiling Point
Data to verify
Target likely decomposes; 3-pyridinyl isomer 367.7 °C (predicted)
Thermal behavior influences purification strategy choice.
Experimental boiling point data absent.
Boiling Point Volatility Purification

Coordination Chemistry: Bidentate Chelation Potential of 2-Pyridinyl vs. Non-Pyridinyl Analogs

The 2-pyridinyl substituent in the target compound enables bidentate coordination to transition metals via the pyridine nitrogen and the aldehyde oxygen, forming stable chelate complexes . In contrast, non-pyridinyl analogs (e.g., 2,5-dimethyl-1H-pyrrole-3-carbaldehyde) lack this second donor atom, limiting their utility as ligands in coordination chemistry or catalysis.

Coordination Mode
Class-level
Bidentate (N,O) vs monodentate (O)
Bidentate chelation may improve complex stability.
Inferred from structural class.
Metal Coordination Ligand Design Catalysis

Procurement-Optimized Application Scenarios for 2,5-Dimethyl-1-pyridin-2-yl-1H-pyrrole-3-carbaldehyde


Synthesis of Schiff Base Ligands for Transition Metal Catalysis

The compound's 3-carbaldehyde group reacts readily with primary amines to form Schiff bases. When combined with the 2-pyridinyl nitrogen, the resulting ligands offer a defined N,N,O donor set. This structural arrangement is directly supported by the bidentate coordination potential identified in Section 3, making the 2-pyridinyl derivative a superior choice over non-pyridinyl pyrrole carbaldehydes for developing homogeneous catalysts [1].

Building Block for Kinase Inhibitor Scaffolds

The 2,5-dimethylpyrrole core with a 3-carbaldehyde handle provides a versatile entry point for constructing ATP-competitive kinase inhibitors. The computed LogP of 2.30 suggests favorable cell permeability compared to more polar pyrrole-2-carbaldehyde analogs (LogP 1.68), positioning this compound as a preferred starting material for medicinal chemistry programs targeting intracellular kinases [1].

Metal-Organic Framework (MOF) Linker Precursor

The aldehyde functionality can be converted to carboxylic acid or imidazole groups for MOF synthesis. The bidentate nature of the 2-pyridinyl-3-carbaldehyde motif enables pre-organization of metal clusters, a property not available with simpler pyrrole-3-carbaldehydes. This differentiation is critical for achieving desired pore geometries and stability in porous materials research [1].

Application
Selection Property
Validation Focus
Schiff base ligand synthesis for transition metal catalysis
Bidentate N,O chelation motif
Ligand denticity and metal complex stability
Building block for kinase inhibitor scaffolds
Predicted membrane permeability profile
Cell-based kinase inhibition assay fit
Metal-organic framework (MOF) linker precursor
Aldehyde derivatization to carboxylate/imidazole
Metal cluster pre-organization for MOF assembly

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